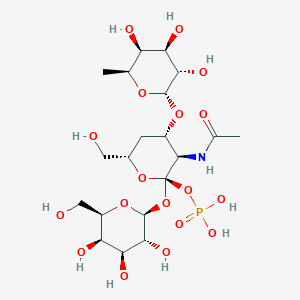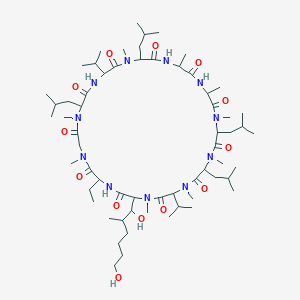
Dihydro-csa M17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-csa M17, also known as 2-(2,4-dichlorophenyl)-2-hydroxy-N-methylacetamide, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Dihydro-csa M17 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and apoptosis. Dihydro-csa M17 has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-kB pathway, which is involved in inflammation and cell survival. Dihydro-csa M17 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects:
Dihydro-csa M17 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, Dihydro-csa M17 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, Dihydro-csa M17 has been shown to reduce amyloid beta accumulation and improve cognitive function. In Parkinson's disease research, Dihydro-csa M17 has been shown to protect dopaminergic neurons and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dihydro-csa M17 in lab experiments is its potential therapeutic applications in various diseases. Dihydro-csa M17 has been shown to have anticancer, neuroprotective, and cognitive-enhancing effects in preclinical studies. However, one limitation of using Dihydro-csa M17 in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on Dihydro-csa M17. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and reduce its cost. Additionally, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans. Finally, Dihydro-csa M17 could be explored as a potential therapeutic agent in other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, Dihydro-csa M17 is a chemical compound that has gained attention in scientific research for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways involved in cell growth, survival, and apoptosis. Dihydro-csa M17 has been shown to have anticancer, neuroprotective, and cognitive-enhancing effects in preclinical studies. However, further research is needed to fully understand its potential and limitations as a therapeutic agent.
Synthesemethoden
The synthesis of Dihydro-csa M17 involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form 2,4-dichlorophenylacetyl chloride. This intermediate is then reacted with N-methylacetamide to produce Dihydro-csa M17.
Wissenschaftliche Forschungsanwendungen
Dihydro-csa M17 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Dihydro-csa M17 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, Dihydro-csa M17 has been shown to improve cognitive function and reduce amyloid beta accumulation. In Parkinson's disease research, Dihydro-csa M17 has been shown to protect dopaminergic neurons and improve motor function.
Eigenschaften
CAS-Nummer |
121886-75-7 |
|---|---|
Produktname |
Dihydro-csa M17 |
Molekularformel |
C62H113N11O13 |
Molekulargewicht |
1220.6 g/mol |
IUPAC-Name |
33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H113N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h34-47,49-52,74,76H,24-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79) |
InChI-Schlüssel |
HTHPJMCQQNKDHH-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Kanonische SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Synonyme |
(8-hydroxy-6,7-dihydro-MeBMT)cyclosporin 8-hydroxy-6,7-dihydro-(4-(2-butenyl)-4,N-dimethylthreonine)cyclosporin dihydro-CsA M17 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




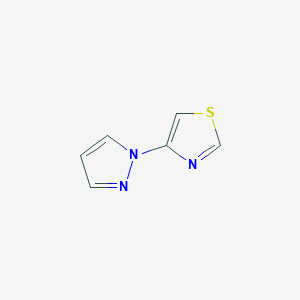
![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)

![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)
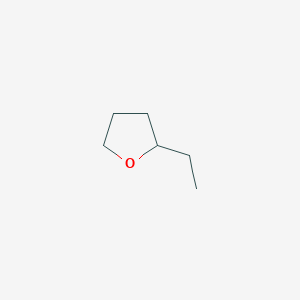


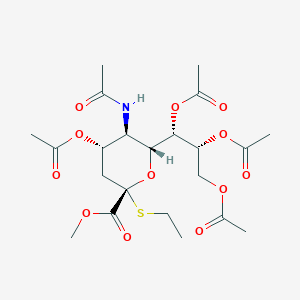
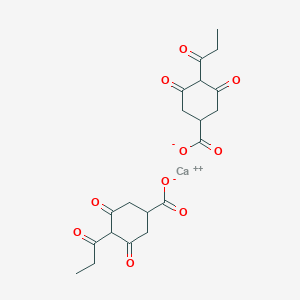
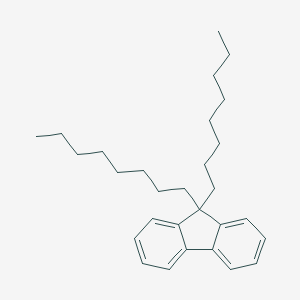
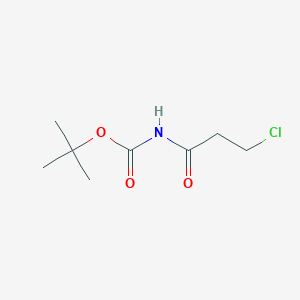
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
